molecular formula C14H9BrN2O4S2 B2725104 (Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 290835-00-6

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2725104
CAS No.: 290835-00-6
M. Wt: 413.26
InChI Key: PENCVLQJAJOEOA-KTKRTIGZSA-N
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Description

(Z)-2-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound characterized by its bromo-indolin-2-one and thioxothiazolidin-4-one functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of indolin-2-one to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the thioxothiazolidin-4-one ring through cyclization reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic routes for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the compound is produced consistently and safely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo-indolin-2-one moiety can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed on the thioxothiazolidin-4-one ring.

  • Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction can produce amines or alcohols.

  • Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may make it useful in studying biological systems and interactions.

  • Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new drugs.

  • Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's interaction with these targets.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups Similar compounds might include other bromo-indolin-2-one derivatives or thioxothiazolidin-4-one derivatives

List of Similar Compounds

  • Bromo-indolin-2-one derivatives

  • Thioxothiazolidin-4-one derivatives

  • Other brominated indolin-2-one compounds

Properties

IUPAC Name

2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4S2/c1-5(13(20)21)17-12(19)10(23-14(17)22)9-7-4-6(15)2-3-8(7)16-11(9)18/h2-5,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIDDRNFYOIKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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